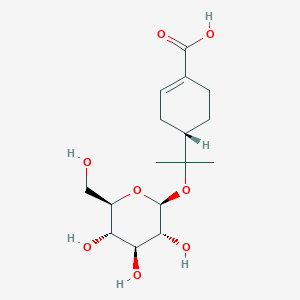
油橄榄苦苷
描述
Oleuropeic acid 8-O-glucoside is a natural compound derived from the leaves of the olive tree (Olea europaea). It is a phenolic compound composed of oleuropeic acid and a glucose moiety. This compound is known for its yellow crystalline appearance and bitter taste. It exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for preventing atherosclerosis and reducing the risk of cardiovascular diseases .
科学研究应用
Oleuropeic acid 8-O-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in cellular processes, including its antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic effects in preventing cardiovascular diseases, reducing blood pressure, and exhibiting antibacterial and antiviral activities.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties .
作用机制
Target of Action
Oleuropeic acid 8-O-glucoside is a terpenic compound that has been found to show antibacterial activity against three strains of Helicobacter pylori (NCTC11637, NCTC11916, and OCO1) . Therefore, its primary targets can be identified as these bacterial strains.
Mode of Action
It is known to exhibit antibacterial activity, suggesting that it may interact with bacterial cells to inhibit their growth or survival .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that it likely interferes with essential biochemical pathways inHelicobacter pylori cells, leading to their inhibition .
Result of Action
The result of Oleuropeic acid 8-O-glucoside’s action is the inhibition of Helicobacter pylori strains, as evidenced by its antibacterial activity . This suggests that it may have potential therapeutic applications in conditions associated with these bacteria.
生化分析
Biochemical Properties
Oleuropeic acid 8-O-glucoside interacts with various biomolecules in biochemical reactions. It has been found to exhibit antibacterial activity, suggesting that it may interact with enzymes, proteins, or other biomolecules in bacteria to exert its effects
Cellular Effects
Its antibacterial activity suggests that it may influence cell function in bacteria, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert antibacterial effects, which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: Oleuropeic acid 8-O-glucoside is typically synthesized from olive leaf extracts. The process involves several chemical reactions, including glycosylation, where glucose is attached to oleuropeic acid. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the glycosylation process .
Industrial Production Methods: In an industrial setting, the production of oleuropeic acid 8-O-glucoside involves the extraction of olive leaves followed by a series of chemical reactions to isolate and purify the compound. The process is optimized to ensure high yield and purity, often using high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions: Oleuropeic acid 8-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions include various derivatives of oleuropeic acid 8-O-glucoside, each exhibiting unique chemical and biological properties .
相似化合物的比较
Oleuropeic acid 8-O-glucoside is unique due to its specific glycosylation pattern and biological activities. Similar compounds include:
Oleuropein: Another phenolic compound found in olive leaves, known for its antioxidant and anti-inflammatory properties.
Hydroxytyrosol: A phenolic compound with potent antioxidant activity, derived from the hydrolysis of oleuropein.
Tyrosol: A simple phenolic compound with antioxidant properties, found in olive oil.
In comparison, oleuropeic acid 8-O-glucoside exhibits a unique combination of antioxidant, anti-inflammatory, and cardiovascular protective effects, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEWNDZNKBUWDH-LREAXHOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCC(=CC1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


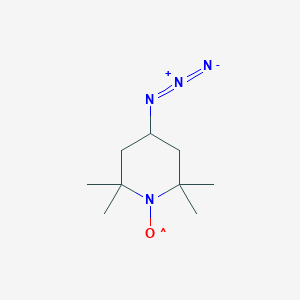
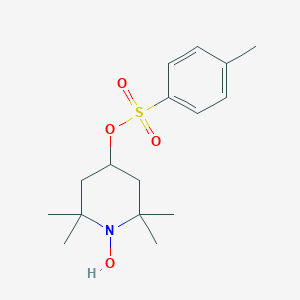
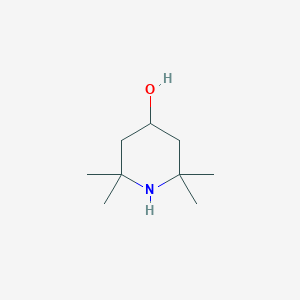

![(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B29944.png)
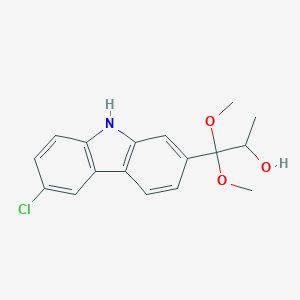
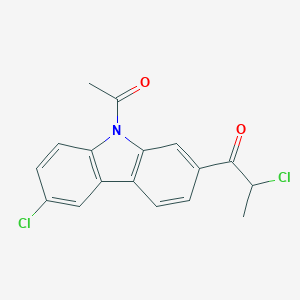
![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)
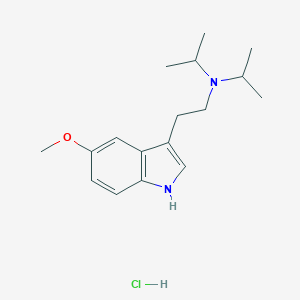
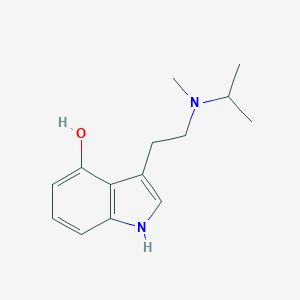
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
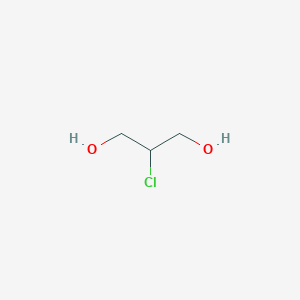
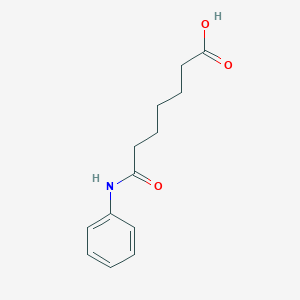
![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)
